molecular formula C25H22N2O5 B2616005 (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929440-74-4

(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2616005
CAS No.: 929440-74-4
M. Wt: 430.46
InChI Key: GKAFQFMARDAAIO-RMORIDSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the condensation of substituted benzaldehydes with aminomethyl phenols. The process often utilizes reagents such as chlorotrimethylsilane (TMSCl) to facilitate the formation of the benzoxazine structure. The synthetic pathways have been documented to yield moderate to excellent results in terms of purity and yield.

Antimicrobial Activity

Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene) demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that similar benzoxazine derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle proteins and apoptotic pathways .

Antituberculosis Activity

Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating a series of benzoxazine derivatives found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The most active compounds exhibited MIC values in the low micromolar range, indicating strong potential for therapeutic use .
  • In Vivo Toxicity Assessment : A toxicity evaluation conducted on zebrafish models revealed that low concentrations of the compound did not result in significant adverse effects on survival or development, suggesting a favorable safety profile for further pharmacological studies .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that benzoxazines may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Benzoxazinone derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one exhibit significant activity against various bacterial strains and fungi. For instance:

  • In vitro Studies : A series of benzoxazinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Many derivatives demonstrated moderate to potent antimicrobial activity .
  • Mechanism of Action : The compound's structure allows it to interact with key enzymes involved in microbial metabolism. Docking studies have indicated strong binding affinities to target enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant capabilities of benzoxazinones are noteworthy. Compounds in this class can scavenge free radicals effectively:

  • DPPH Radical Scavenging : Studies have shown that this compound exhibits significant activity against the DPPH radical, indicating its potential use as a natural antioxidant in pharmaceuticals and food preservation .

Anticancer Potential

Benzoxazinones have been recognized for their antiproliferative effects on cancer cells:

  • Cell Line Studies : Research indicates that certain derivatives can inhibit the growth of various cancer cell lines. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types by targeting cellular pathways involved in proliferation and apoptosis .

Synthesis and Structural Variations

The synthesis of benzoxazinone derivatives involves various chemical reactions that allow for structural modifications:

Synthesis Method Key Reagents Yield (%) Notes
Cyclization of o-amino phenol with chloroacetyl chlorideAnhydrous K₂CO₃78%Produces 2H-benzoxazin-3(4H)-ones
Alkylation with potassium carbonateDMF as solvent30–70%Enhances biological activity through structural diversity

These methods highlight the versatility in synthesizing derivatives with varying biological activities.

Future Research Directions

The potential applications of this compound warrant further investigation:

  • In Vivo Studies : Future research should focus on evaluating the compound's efficacy and safety profiles in animal models to better understand its therapeutic potential.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing antimicrobial or anticancer agents could enhance treatment outcomes.

Chemical Reactions Analysis

Benzylidene Condensation

The formation of the benzylidene group involves a cross-aldol condensation between the ketone moiety of the benzoxazinone core and 3,4-dimethoxybenzaldehyde. This reaction typically proceeds under basic conditions, leading to the formation of the Z-isomer due to steric and electronic factors .

Mechanism :

  • Enolate Formation : Deprotonation of the ketone α-carbon by a base (e.g., piperidine).

  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone (benzylidene group).

Pyridin-3-ylmethyl Coupling

The pyridin-3-ylmethyl group is introduced via nucleophilic alkylation . A benzoxazinone derivative with a leaving group (e.g., bromide) reacts with pyridin-3-ylmethylamine or a Grignard reagent under basic conditions.

Mechanism :

  • Substitution : Displacement of the leaving group by the nucleophilic pyridin-3-ylmethyl moiety.

  • Stabilization : The aromatic pyridine ring enhances reaction efficiency via resonance effects.

Analytical Techniques

Method Purpose Key Observations
NMR Spectroscopy Structural confirmation- Coupling constants for Z-isomer identification - Integration of pyridine and methoxy signals
Mass Spectrometry Molecular weight verification- M/z peaks corresponding to the molecular ion (C25H22N2O5) - Fragmentation patterns for functional group analysis
HPLC Purity assessment- Retention time analysis - Detection of impurities during synthesis

Challenges and Considerations

  • Stereochemical Control : Ensuring the Z-configuration of the benzylidene group during condensation.

  • Regioselectivity : Avoiding side reactions during alkylation steps.

  • Purification : Removal of unreacted starting materials and by-products via chromatography.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the furo[2,3-f][1,3]benzoxazin-3(2H)-one core?

The furo-benzoxazinone scaffold can be synthesized via oxidative cyclization or one-pot multicomponent reactions. A key step involves forming the fused oxazinone ring, often achieved by intramolecular cyclization of intermediates containing ortho-substituted phenolic ethers and carbonyl groups. For example, sodium hypochlorite-mediated oxidative ring closure in ethanol at room temperature has been validated for analogous heterocycles, yielding high purity products with minimal byproducts . Solvent choice (e.g., ethanol or glycerol) and reaction temperature (20–25°C) are critical for minimizing side reactions.

Q. How can spectroscopic methods confirm the Z-configuration of the pyridinylmethylidene substituent?

The (2Z)-configuration is confirmed via 1H^1H-NMR coupling constants (JJ) between the exocyclic double bond protons (typically 10–12 Hz for Z-isomers) and NOE correlations. For example, in structurally similar compounds, JJ-values of 11.2 Hz and NOE enhancements between the pyridinyl protons and the benzyl group confirm the Z-configuration . 13C^{13}C-NMR chemical shifts of the exocyclic carbonyl (170–175 ppm) and olefinic carbons (120–130 ppm) further support the assignment.

Q. What preliminary assays are recommended for evaluating biological activity?

Initial screening should focus on target-agnostic assays such as cytotoxicity (MTT assay), anti-inflammatory (TNF-α/IL-6 inhibition), or antimicrobial activity (MIC against Gram+/Gram– bacteria). For benzoxazinone derivatives, anti-cytokine activity has been observed in analogs with substituted benzyl groups, suggesting prioritization of IL-1β or IL-8 inhibition assays . Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone for anti-inflammatory assays) are essential.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during the synthesis of the pyridinylmethylidene moiety?

Competing E/Z isomerization or over-oxidation can be mitigated by:

  • Using mild oxidants (e.g., NaOCl in ethanol) instead of harsh reagents like Cr(VI) salts .
  • Lowering reaction temperature (<30°C) to favor kinetic control of the Z-isomer.
  • Incorporating sterically hindered bases (e.g., DIPEA) to stabilize the transition state . Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate intermediates promptly to prevent degradation.

Q. How to resolve contradictions in 1H^1H1H-NMR data for diastereomeric byproducts in the furo-benzoxazinone core?

Diastereomers arising from axial chirality in the fused ring system can be distinguished using:

  • Heteronuclear coupling constants : 13C^{13}C-1H^1H HMBC correlations to differentiate spatial arrangements.
  • VT-NMR : Variable-temperature experiments to observe coalescence of signals (e.g., 298–343 K) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for methyl-substituted analogs .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with kinases (e.g., JAK2 or PI3Kγ). Key steps:

  • Prepare the ligand with GAFF2 force field charges.
  • Use cryo-EM or homology-modeled kinase structures (PDB: 6VSB for JAK2).
  • Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates hit potential) .

Q. How to analyze structure-activity relationships (SAR) for substituents on the 3,4-dimethoxybenzyl group?

SAR studies require systematic variation of substituents (e.g., replacing methoxy with halogens or nitro groups) and evaluation of potency shifts. For example:

  • Electron-withdrawing groups (e.g., -NO2_2) may enhance anti-inflammatory activity by stabilizing charge-transfer interactions .
  • Steric effects : Bulkier substituents (e.g., -OCH2_2Ph) reduce bioavailability (logP >5 correlates with poor solubility). Use QSAR models (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with IC50_{50} values.

Q. Methodological Notes

  • Spectral Data Interpretation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Green Chemistry : Prioritize ethanol/water solvent systems and catalytic oxidants (e.g., TEMPO/NaOCl) to align with sustainability goals .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to rule out nonspecific effects .

Properties

IUPAC Name

(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-7-5-17(11-22(21)30-2)13-27-14-19-20(31-15-27)8-6-18-24(28)23(32-25(18)19)10-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFQFMARDAAIO-RMORIDSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.